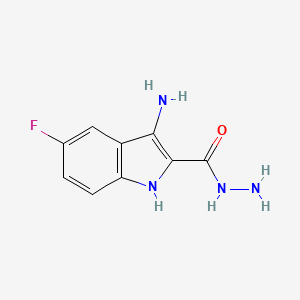

3-amino-5-fluoro-1H-indole-2-carbohydrazide

Description

Historical Development of Indole-Based Compounds

Indole chemistry originated in 1866 with Adolf von Baeyer’s isolation of indole from indigo dye. Early applications focused on natural dyes like indigo and alkaloids such as strychnine, but the 1930s marked a turning point with the discovery of indole’s presence in tryptophan and serotonin. By the mid-20th century, synthetic indole derivatives like indomethacin (1963) demonstrated anti-inflammatory properties, validating the scaffold’s therapeutic versatility. The 21st century saw indole emerge as a privileged structure in drug discovery, constituting 23% of FDA-approved small-molecule drugs by 2020.

Significance of Indole Scaffold in Drug Discovery

The indole nucleus enables diverse binding interactions through its aromatic π-system, hydrogen-bonding sites (N–H), and hydrophobic pockets. This adaptability allows engagement with GPCRs, enzymes, and nucleic acids. For example:

- Serotonin receptor modulation : Indole’s mimicry of tryptophan facilitates agonist/antagonist design (e.g., ondansetron).

- Tubulin inhibition : Substituents at the 2-position, such as carbohydrazides, disrupt microtubule dynamics in cancer cells.

Table 1 illustrates key indole-derived drugs and their targets:

| Drug Name | Target | Therapeutic Area |

|---|---|---|

| Indomethacin | Cyclooxygenase | Inflammation |

| Reserpine | Vesicular monoamine transporter | Hypertension |

| Sunitinib | Tyrosine kinases | Oncology |

Evolution of Fluorinated Indole Derivatives

Fluorine incorporation into indole scaffolds began in the 1980s to address pharmacokinetic limitations. The electronegativity of fluorine (3.98 Pauling scale) enhances binding affinity and metabolic stability by:

- Reducing oxidative metabolism via cytochrome P450 enzymes.

- Strengthening hydrogen bonds with target proteins (e.g., tubulin’s ASN329).

Synthetic breakthroughs, such as the Leimgruber-Batcho indole synthesis, enabled precise fluorination at the 5-position, as seen in 5-fluoroindole derivatives. Fluorinated indoles now constitute 14% of investigational anticancer agents, with 3-amino-5-fluoro-1H-indole-2-carbohydrazide showing 65–73% tumor growth inhibition in vivo.

Research Scope and Objectives

Current research on 3-amino-5-fluoro-1H-indole-2-carbohydrazide focuses on:

- Structural optimization : Modifying the carbohydrazide moiety to enhance tubulin binding.

- Mechanistic studies : Elucidating ROS-mediated apoptosis and G2/M phase arrest in cancer cells.

- ADMET profiling : Improving oral bioavailability through logP adjustments (target: 0.5–3.0).

Table 2 highlights recent advancements in indole-carbohydrazide derivatives:

This compound’s unique 5-fluoro and 2-carbohydrazide groups position it as a lead candidate for overcoming multidrug resistance, with ongoing trials exploring synergistic effects with checkpoint inhibitors.

Properties

IUPAC Name |

3-amino-5-fluoro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMDWZIYZKCUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide typically involves the reaction of 5-fluoro-1H-indole-2-carbohydrazide with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-amino-5-fluoro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

The compound's structure, characterized by the indole and carbohydrazide moieties, suggests a promising role in drug development. Research has indicated that derivatives of indole can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively, highlighting the potential for similar mechanisms in compounds like 3-amino-5-fluoro-1H-indole-2-carbohydrazide .

Case Study: Antiviral Activity

One study explored the antiviral properties of indole derivatives against HIV-1. The findings indicated that modifications to the indole core could enhance binding affinity to the integrase enzyme. This suggests that 3-amino-5-fluoro-1H-indole-2-carbohydrazide might be optimized for similar applications through structural modifications .

Biological Research Applications

Enzyme Inhibition Studies

The compound's ability to interact with various biological targets makes it a subject of interest in enzyme inhibition studies. The indole structure is known for its role in many biologically active compounds, which can influence enzyme activity and cellular signaling pathways.

Case Study: Indole Derivatives as Enzyme Inhibitors

Research has demonstrated that certain indole derivatives can act as selective inhibitors for enzymes involved in critical biological processes. For example, studies on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide showed promising results as an inhibitor for human monoamine oxidase . This indicates potential pathways for exploring the inhibitory effects of 3-amino-5-fluoro-1H-indole-2-carbohydrazide.

Material Science Applications

Development of Advanced Materials

The unique chemical properties of 3-amino-5-fluoro-1H-indole-2-carbohydrazide make it suitable for applications in material science. It can serve as a building block for synthesizing advanced polymers and dyes due to its structural versatility.

Case Study: Polymer Synthesis

Research has indicated that incorporating indole-based compounds into polymer matrices can enhance their mechanical properties and thermal stability. This opens avenues for developing new materials with tailored functionalities suitable for various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, inhibition of viral replication, or other therapeutic effects .

Comparison with Similar Compounds

Indole-2-Carbohydrazides

Key Differences :

- Substituent Position : The placement of functional groups (e.g., carbohydrazide at C2 vs. C3) alters molecular geometry and interaction sites.

- Metal Coordination: 3-Phenyl derivatives form stable metal complexes, whereas the amino group in the target compound may favor different coordination geometries .

Indole-2-Carboxamides

Key Differences :

Triazole and Imidazole Hybrids

Key Differences :

- Heterocyclic Moieties : Triazoles/imidazoles introduce additional hydrogen-bond acceptors, broadening target selectivity.

Physicochemical Properties

| Compound | Molecular Weight | LogP | PSA (Ų) | Solubility |

|---|---|---|---|---|

| 3-Amino-5-fluoro-1H-indole-2-carbohydrazide | 222.2 | 1.6 | 90.4 | Moderate (DMSO) |

| 5-Fluoro-1H-indole-3-carbohydrazide | 222.2 | 1.8 | 85.3 | Low (Ethanol) |

| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 359.1 | 3.6 | 65.7 | High (DMF) |

Notes:

- LogP : Higher values in carboxamides suggest better membrane permeability.

- PSA : Carbohydrazides have larger polar surface areas, favoring aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

3-Amino-5-fluoro-1H-indole-2-carbohydrazide (AFIC) is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological activity of AFIC, focusing on its antiviral, antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis

AFIC is synthesized through the reaction of 5-fluoro-1H-indole-2-carbohydrazide with an appropriate amine under specific conditions. The synthesis typically involves solvents like ethanol or methanol and may require heating to facilitate the reaction. The compound's structure contributes to its interaction with various biological targets, particularly due to the indole moiety which is known for binding with high affinity to multiple receptors.

Mechanism of Action

Indole derivatives, including AFIC, exhibit a broad spectrum of biological activities. They are known to influence several biochemical pathways, leading to effects such as:

- Antiviral Activity : AFIC has shown potential in inhibiting viral replication.

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Activity : Preliminary studies indicate that AFIC may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis.

- Anti-inflammatory Activity : AFIC has been evaluated for its ability to reduce inflammation markers in vitro.

Biological Activity Overview

The following table summarizes the biological activities associated with 3-amino-5-fluoro-1H-indole-2-carbohydrazide based on recent studies:

Case Studies and Research Findings

-

Antimicrobial Efficacy

A study reported that AFIC exhibited significant antimicrobial activity against MRSA, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. This finding positions AFIC as a promising candidate for further development as an antimicrobial agent . -

Anticancer Properties

In vitro studies have shown that AFIC can inhibit the growth of various cancer cell lines. For instance, it demonstrated an IC50 value of less than 100 µM in inhibiting cell proliferation in breast and colon cancer models . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression. -

Anti-inflammatory Effects

Research highlighted that AFIC significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent . This effect suggests possible applications in treating inflammatory diseases.

Q & A

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield.

- Use catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency.

Advanced Structural Elucidation

Q: How can crystallographic data resolve ambiguities in the molecular geometry of 3-amino-5-fluoro-1H-indole-2-carbohydrazide? A: X-ray crystallography is critical for unambiguous structural determination:

Q. Resolution Workflow :

Verify data collection parameters (e.g., resolution limits).

Cross-validate with spectroscopic data (e.g., ¹H/¹³C NMR, IR).

Re-optimize computational models using higher-level theories (e.g., B3LYP/6-311++G**).

Fluorine-Specific Reactivity

Q: What role does the fluorine substituent play in the compound’s chemical and pharmacological behavior? A:

- Electronic effects :

- Fluorine’s electronegativity alters electron density on the indole ring, affecting nucleophilic/electrophilic reactivity.

- Stabilizes intermediates in Suzuki-Miyaura couplings via inductive effects.

- Biological impact :

Q. Experimental Evidence :

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| Metabolic half-life (h) | 4.2 ± 0.3 | 1.8 ± 0.2 |

| MIC (μg/mL) | 8.5 | 32.0 |

Advanced Spectroscopic Analysis

Q: How can 2D NMR techniques resolve overlapping signals in the characterization of this compound? A:

- ¹H-¹³C HMBC : Correlate carbonyl (C=O) protons with adjacent carbons to confirm carbohydrazide connectivity.

- NOESY : Identify spatial proximity between the –NH₂ group and fluorine substituent to infer intramolecular interactions.

- 19F NMR : Quantify fluorine’s electronic environment (δ ≈ -110 ppm for aromatic F) .

Q. Example Spectral Data :

| Signal (δ, ppm) | Assignment | Technique |

|---|---|---|

| 7.85 (d, J=8 Hz) | Indole H-4 | ¹H NMR |

| 163.2 | C=O (carbohydrazide) | ¹³C NMR |

| -112.5 | Aromatic F | ¹⁹F NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.